LogP Value Analysis: Methyl 6-amino-5-iodonicotinate vs. Ethyl Ester Analog
The calculated LogP (XLogP3) for Methyl 6-amino-5-iodonicotinate is 1.636 [1]. While a direct experimental LogP for the ethyl ester analog (Ethyl 6-amino-5-iodonicotinate) is not available in the same dataset, computational predictions for the ethyl ester (C8H9IN2O2) consistently yield higher LogP values (approximately 1.9-2.1) due to the additional methylene group, which increases hydrophobic surface area. This quantifiable difference in lipophilicity directly influences membrane permeability and solubility in biological assays, making the methyl ester preferable when lower lipophilicity is desired to mitigate off-target binding or improve aqueous solubility in in vitro systems [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.636 |
| Comparator Or Baseline | Ethyl 6-amino-5-iodonicotinate (predicted LogP ~1.9-2.1) |
| Quantified Difference | ΔLogP ≈ +0.3 to +0.5 (estimated) for ethyl ester |
| Conditions | Computational prediction (XLogP3) based on chemical structure |
Why This Matters
LogP is a critical parameter for predicting membrane permeability and solubility; a lower value can reduce non-specific binding and improve assay reproducibility.
- [1] Kuujia.com. Methyl 6-Amino-5-iodopyridine-3-carboxylate: XLogP3 Value. View Source
- [2] PubChem. Ethyl 6-amino-5-iodonicotinate (CID 15490905). View Source
